7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride
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Overview
Description
7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride is a complex organic compound belonging to the pyrazolo-pyridine family. This compound is characterized by its unique structure, which includes a pyrazolo-pyridine core substituted with a p-chlorobenzylidene group, a trifluoromethyl group, and a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 3-aminopyrazole with ethyl 4,4,4-trifluorobutynoate to form the pyrazolo-pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts like XPhosPdG2/XPhos can be employed to streamline the process and reduce reaction times . Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium-based catalysts (e.g., XPhosPdG2/XPhos) for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .
Scientific Research Applications
7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . By inhibiting MAO-B, the compound can increase the levels of neurotransmitters like dopamine, which may have therapeutic effects in conditions such as Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazole derivative with similar biological activities, particularly as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and structural similarity to the compound .
Indole derivatives: Compounds like indole-3-acetic acid share some structural features and biological activities with pyrazolo-pyridine derivatives.
Uniqueness
7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the p-chlorobenzylidene group contributes to its bioactivity .
Properties
Molecular Formula |
C15H14Cl2F3N3 |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
(7E)-7-[(4-chlorophenyl)methylidene]-1-methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrazolo[4,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C15H13ClF3N3.ClH/c1-22-13-10(6-9-2-4-11(16)5-3-9)7-20-8-12(13)14(21-22)15(17,18)19;/h2-6,20H,7-8H2,1H3;1H/b10-6+; |
InChI Key |
SSKVRNAVJMDMGJ-AAGWESIMSA-N |
Isomeric SMILES |
CN1C\2=C(CNC/C2=C\C3=CC=C(C=C3)Cl)C(=N1)C(F)(F)F.Cl |
Canonical SMILES |
CN1C2=C(CNCC2=CC3=CC=C(C=C3)Cl)C(=N1)C(F)(F)F.Cl |
Origin of Product |
United States |
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